molecular formula C19H25N3O2 B8516654 tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

Cat. No.: B8516654
M. Wt: 327.4 g/mol
InChI Key: SHGVTVJACWPRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 2-methylquinoline can be reacted with piperazine in the presence of a suitable base to form the desired product.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology:

    Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and antiviral properties.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to specific protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate contains a quinoline moiety, the similar compounds listed above have different substituents on the piperazine ring.
  • Biological Activity: The presence of the quinoline moiety in this compound imparts unique biological activities, such as DNA intercalation, which are not observed in the other compounds.
  • Synthetic Routes: The synthetic routes for these compounds may vary, particularly in the steps involving the introduction of different substituents on the piperazine ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-14-13-17(15-7-5-6-8-16(15)20-14)21-9-11-22(12-10-21)18(23)24-19(2,3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

SHGVTVJACWPRJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-methylquinoline (5 g, 28 mmol) was mixed with 1-methoxy-2-propanol, tert-butyl piperazine-1-carboxylate was added (5.74 g, 30.8 mmol) and the mixture was refluxed for 4.5 hours after which the product started to precipitate. The mixture was concentrated under reduced pressure and left at room temperature for 48 hours. The product was separated by filtration, washed with ethylacetate and dried at 50° C. 4.382 g of a solid were obtained (13.38 mmol, 48%). MS (APCI): m/z=327.9 [M+1]+.
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